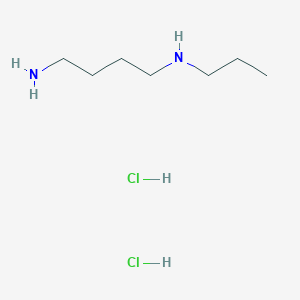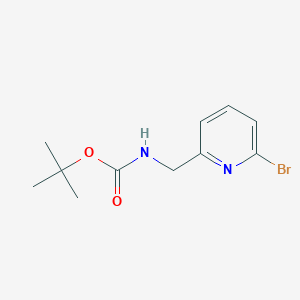
Xylemin Dihydrochloride
描述
Xylemin Dihydrochloride is a polyamine compound known for its unique ability to promote xylem differentiation in plants. This compound was first reported by Taku Takahashi and Hiroyashu Motose at Okayama University in 2016. It functions by inhibiting the biosynthesis of thermospermine, a compound that suppresses xylem differentiation .
准备方法
Synthetic Routes and Reaction Conditions
Xylemin Dihydrochloride can be synthesized through a series of chemical reactions involving the appropriate polyamine precursors. The synthetic route typically involves the reaction of N-Propyl-1,4-butanediamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to control the reaction conditions precisely. The process includes the purification of the compound through recrystallization and filtration to achieve the desired purity levels. The final product is then dried and packaged under inert gas conditions to prevent degradation .
化学反应分析
Types of Reactions
Xylemin Dihydrochloride primarily undergoes substitution reactions due to the presence of its polyamine structure. It can react with various reagents to form different derivatives, which can be used in further chemical studies.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include synthetic proauxins like 2,4-D IOE, which enhance its xylem differentiation-inducing properties. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions involving this compound include various polyamine derivatives that can be used in plant growth studies and other biological applications .
科学研究应用
Xylemin Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of polyamine derivatives.
Biology: Promotes xylem differentiation in plants, making it a valuable tool in plant physiology studies.
Industry: Used in the research and development of plant growth regulators and other agricultural products.
作用机制
Xylemin Dihydrochloride exerts its effects by inhibiting the biosynthesis of thermospermine, a compound that suppresses xylem differentiation. By inhibiting thermospermine, this compound promotes the differentiation of xylem cells, which are essential for water and nutrient transport in plants. The molecular targets involved in this process include the enzymes responsible for thermospermine biosynthesis .
相似化合物的比较
Similar Compounds
Bikinin: Another compound that promotes xylem differentiation.
Dexamethasone: Known for its role in plant growth regulation.
β-Estradiol: Used in plant physiology studies for its growth-promoting effects.
Kinetin: A synthetic cytokinin that promotes cell division and growth in plants.
Uniqueness
Xylemin Dihydrochloride is unique due to its specific mechanism of action involving the inhibition of thermospermine biosynthesis. This property makes it particularly effective in promoting xylem differentiation, which is crucial for plant growth and development .
属性
IUPAC Name |
N'-propylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-2-6-9-7-4-3-5-8;;/h9H,2-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVQOGXWBMFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89690-11-9 | |
| Record name | Xylemin Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)


![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)

![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)

![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)



